Methyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound notable for its unique tricyclic structure and potential biological activities. It features a triazatricyclo framework that contributes to its distinctive chemical properties. The compound's molecular formula is with a molecular weight of approximately 397.4 g/mol. This compound is primarily used in scientific research and is not intended for therapeutic or veterinary applications.
The compound is cataloged under the CAS number 510761-61-2 and is classified as a bioactive reagent and building block in organic synthesis. It is available from various chemical suppliers, including EvitaChem and Benchchem, which provide it for non-human research purposes only.
The synthesis of methyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple synthetic steps that can include:
Optimizations for yield and purity may involve techniques such as continuous flow synthesis and the use of environmentally friendly solvents to minimize waste and enhance efficiency.
The molecular structure of methyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be represented using various structural formulas:
COC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCCN4CCOCC4
These notations provide insight into the connectivity and arrangement of atoms within the molecule, highlighting the presence of multiple functional groups essential for its reactivity .
Methyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to develop derivatives with enhanced biological activity or different properties .
The mechanism of action for methyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate relates to its interaction with biological targets such as enzymes or receptors:
Data from these studies can help elucidate its pharmacological profile and guide further research into its applications .
Methyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exhibits several notable physical and chemical properties:
Relevant analyses such as NMR spectroscopy can provide detailed information about the molecular environment of hydrogen atoms within the compound.
Methyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has potential applications in various scientific fields:
Its unique structure makes it a valuable candidate for further exploration in drug discovery and development processes.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: